Product packaging for Butylphthalide metabolite M5-2(Cat. No.:CAS No. 1485081-25-1)

Butylphthalide metabolite M5-2

Cat. No.: B12943847
CAS No.: 1485081-25-1
M. Wt: 220.22 g/mol
InChI Key: ZNPCTSQOTVUABI-UHFFFAOYSA-N
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Description

Butylphthalide metabolite M5-2, also known as NBP-11-oic acid, is a major circulating human metabolite of the anti-ischemic stroke drug 3- n -Butylphthalide (NBP) . After oral administration of NBP, M5-2 is one of the principal metabolites found in human plasma, with an area under the curve (AUC) value measured to be 4.1-fold higher than that of the parent NBP compound itself . This metabolite is a key product of the extensive metabolic pathway of NBP, formed through the ω-hydroxylation of the alkyl side chain followed by oxidation via alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) enzymes . Renal excretion serves as the primary elimination route for this metabolite . M5-2 holds significant value for pharmacokinetic and metabolic studies, particularly in research focused on neuroprotection and ischemic stroke. Investigations into its biological activity have revealed that it is a highly potent inhibitor of the monoamine oxidase A (MAO-A) enzyme, demonstrating an inhibitory constant (Ki) of less than 0.001 µmol/L . This powerful MAO-A inhibitory activity suggests a potential research application for M5-2 in models of depression and other neurological disorders, positioning it as a promising candidate for further pharmacological investigation . The distribution of M5-2 and related metabolites across the blood-brain barrier can be a critical area of study, as research on other hydroxylated metabolites has shown isomer-selective distribution influenced by protein binding and efflux transporters . This product is intended for research use only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O4 B12943847 Butylphthalide metabolite M5-2 CAS No. 1485081-25-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1485081-25-1

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

4-(3-oxo-1H-2-benzofuran-1-yl)butanoic acid

InChI

InChI=1S/C12H12O4/c13-11(14)7-3-6-10-8-4-1-2-5-9(8)12(15)16-10/h1-2,4-5,10H,3,6-7H2,(H,13,14)

InChI Key

ZNPCTSQOTVUABI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)CCCC(=O)O

Origin of Product

United States

Formation Pathways of Butylphthalide Metabolite M5 2

Primary Metabolic Routes of NBP Leading to M5-2

The conversion of the parent compound, 3-n-butylphthalide, into its M5-2 metabolite is a two-step oxidative process focused on the alkyl side chain.

The initial and rate-limiting step in the formation of the M5-2 precursor is hydroxylation. nih.govresearchgate.net This Phase I metabolic reaction targets the n-butyl side chain of the NBP molecule. mdpi.commdpi.com Specifically, ω-oxidation occurs, where a hydroxyl group (-OH) is added to the terminal (ω) carbon of the butyl group. nih.govresearchgate.net This reaction converts 3-n-butylphthalide into its hydroxylated intermediate, 11-hydroxy-NBP, which serves as the direct precursor to M5-2. nih.govresearchgate.net

Following the initial hydroxylation, the precursor 11-hydroxy-NBP undergoes further oxidation. nih.govresearchgate.net The primary alcohol group introduced during ω-oxidation is converted into a carboxylic acid (-COOH). This two-step oxidation process first involves the formation of an intermediate aldehyde, which is then rapidly oxidized to the final carboxylic acid. clinpgx.orgnih.goviyte.edu.tr This final product is the metabolite M5-2, also identified as NBP-11-oic acid. nih.govresearchgate.net Studies have shown that the formation of M5-2 is a rapid metabolic process. nih.govresearchgate.net

Table 1: Metabolic Pathway from NBP to M5-2

Step Starting Compound Key Transformation Resulting Compound
1 3-n-butylphthalide (NBP) ω-oxidation (Hydroxylation) 11-hydroxy-NBP
2 11-hydroxy-NBP Oxidation of alcohol to carboxylic acid NBP-11-oic acid (M5-2)

Enzymatic Systems Governing M5-2 Generation

The formation of M5-2 is not a spontaneous process but is catalyzed by a coordinated effort of several key enzyme systems primarily located in the liver. nih.govresearchgate.netiyte.edu.tr

The initial hydroxylation of NBP to form its precursor, 11-hydroxy-NBP, is predominantly carried out by the Cytochrome P450 (CYP450) superfamily of enzymes. nih.govresearchgate.net These enzymes are central to Phase I metabolism of a vast number of compounds. mdpi.com In vitro phenotyping studies have identified that multiple CYP450 isoforms are involved in this critical first step. nih.govresearchgate.net Specifically, CYP3A4, CYP2E1, and CYP1A2 have been shown to be the primary contributors to the formation of 11-hydroxy-NBP and other hydroxylated NBP metabolites. nih.govresearchgate.netnih.gov

Once 11-hydroxy-NBP is formed, the subsequent oxidative pathway is initiated by Alcohol Dehydrogenase (ADH). nih.govresearchgate.net ADH is a primary enzyme responsible for the oxidation of alcohols to their corresponding aldehydes. nih.govnih.govresearchgate.net In the M5-2 formation pathway, ADH catalyzes the conversion of the hydroxyl group of 11-hydroxy-NBP into an aldehyde group, forming an unstable intermediate. nih.govresearchgate.net This step is crucial for preparing the molecule for the final oxidation.

The final step in the generation of M5-2 is catalyzed by Aldehyde Dehydrogenase (ALDH). nih.govresearchgate.net ALDH enzymes are responsible for the rapid oxidation of aldehydes to carboxylic acids. nih.goviyte.edu.trnih.gov Following the ADH-mediated conversion of 11-hydroxy-NBP to its aldehyde form, ALDH acts on this intermediate to catalyze its oxidation to the final carboxylic acid product, NBP-11-oic acid (M5-2). nih.govresearchgate.net This complete enzymatic cascade from NBP to M5-2 involves the sequential action of CYP450, ADH, and ALDH. nih.govresearchgate.net

Table 2: Key Enzymes in M5-2 Formation

Enzyme Family Specific Enzymes Role in M5-2 Pathway
Cytochrome P450 CYP3A4, CYP2E1, CYP1A2 Catalyze initial hydroxylation of NBP to form the precursor 11-hydroxy-NBP. nih.govresearchgate.netnih.gov
Alcohol Dehydrogenase Not specified Oxidizes the alcohol group of 11-hydroxy-NBP to an intermediate aldehyde. nih.govresearchgate.net
Aldehyde Dehydrogenase Not specified Oxidizes the intermediate aldehyde to the final carboxylic acid, M5-2. nih.govresearchgate.net

Substrate Specificity in the Formation of Butylphthalide Metabolite M5-2 (e.g., from 10-hydroxy-NBP and 11-hydroxy-NBP)

The enzymatic pathways leading to NBP metabolites exhibit distinct substrate specificity. The immediate precursors, 10-hydroxy-NBP and 11-hydroxy-NBP, are directed towards different end products.

11-hydroxy-NBP : This metabolite serves as the direct substrate for the formation of M5-2 (NBP-11-oic acid). The terminal hydroxyl group of 11-hydroxy-NBP is oxidized by alcohol and aldehyde dehydrogenases to a carboxylic acid, yielding M5-2 nih.govresearchgate.net.

10-hydroxy-NBP (M3-2) : In contrast, 10-hydroxy-NBP is the substrate for the formation of 10-keto-NBP (M2). The secondary hydroxyl group at the 10-position is oxidized to a ketone, a reaction also catalyzed by enzymes such as P450 and alcohol dehydrogenase nih.govresearchgate.net.

This specificity highlights the regioselective nature of the metabolizing enzymes, where the position of the initial hydroxylation on the butyl side chain dictates the subsequent oxidative transformation and the final metabolic product.

Table 1: Substrate Specificity in the Formation of Major NBP Metabolites
SubstratePrimary Metabolite FormedEnzymes Involved
11-hydroxy-NBPM5-2 (NBP-11-oic acid)Cytochrome P450s, Alcohol Dehydrogenase, Aldehyde Dehydrogenase
10-hydroxy-NBP (M3-2)M2 (10-keto-NBP)Cytochrome P450s, Alcohol Dehydrogenase

Quantitative Aspects of M5-2 Formation Rates

Quantitative analysis of the metabolic pathways of NBP reveals significant differences in the efficiency and rate at which various metabolites are formed. In vitro studies using human subcellular fractions have provided insights into the kinetics of these reactions.

A key finding is that the formation of M5-2 from its precursor is a significantly more rapid process compared to the formation of other metabolites, such as M2 nih.govresearchgate.net. Research has shown that the rate of M5-2 generation is "much faster" than that of M2 formation nih.govresearchgate.net. This suggests a higher efficiency or turnover rate for the enzymes responsible for the final oxidation step leading to M5-2. The rapid formation of M5-2 contributes to its status as one of the major circulating metabolites of NBP, with its area under the curve (AUC) value being 4.1-fold higher than that of the parent compound NBP in human studies nih.govresearchgate.net.

Further Biotransformation and Metabolic Fate of Butylphthalide Metabolite M5 2

Phase II Metabolism: Glucuronide Conjugation of Butylphthalide Metabolite M5-2

Phase II metabolism involves the conjugation of metabolites with endogenous molecules to increase their water solubility and facilitate their elimination. For the M5-2 metabolite, glucuronide conjugation is a principal pathway. Following the oral administration of NBP in humans, a substantial portion of the dose is recovered in the urine as glucuronide conjugates of M5-2. nih.govresearchgate.net This indicates that after the initial oxidation of NBP to M5-2, the carboxylic acid group of M5-2 serves as a substrate for UDP-glucuronosyltransferase (UGT) enzymes.

Table 1: Major Urinary Metabolites of 3-n-Butylphthalide

Metabolite Metabolic Pathway Significance in Excretion
NBP-11-oic acid (M5-2) Phase I Oxidation Major circulating and urinary metabolite.
M5-2 Glucuronide Conjugate Phase II Glucuronidation A primary form for urinary excretion, indicating extensive Phase II metabolism. nih.govresearchgate.net

Secondary Oxidative Pathways: β-Oxidation of this compound

In addition to conjugation, M5-2 can also enter a secondary oxidative pathway known as β-oxidation. nih.govresearchgate.net This metabolic process, typically associated with the breakdown of fatty acids, involves the sequential shortening of the alkyl side chain of M5-2. mdpi.com

Research has demonstrated that this compound undergoes β-oxidation to produce phthalide-3-acetic acid. nih.govresearchgate.net This transformation indicates that the butyl side chain of M5-2 is shortened by two carbon units, a characteristic outcome of one cycle of the β-oxidation pathway. mdpi.com The conversion of the butanoic acid side chain of M5-2 into an acetic acid side chain results in the formation of phthalide-3-acetic acid, which represents a further step in the metabolic degradation of the parent compound.

The enzymatic machinery responsible for the β-oxidation of M5-2 has been investigated in preclinical models. Studies have shown that this metabolic conversion readily occurs in rat liver homogenate. nih.govresearchgate.net The liver is a primary site for xenobiotic metabolism, containing a rich array of enzymes, including those involved in β-oxidation which are located within mitochondria and peroxisomes. mdpi.com The observation of phthalide-3-acetic acid formation in rat liver homogenate confirms that the necessary enzymatic systems for the β-oxidation of this specific metabolite are present and active in this tissue. nih.govresearchgate.net

Table 2: β-Oxidation of this compound

Substrate Pathway Product Enzymatic System Location

Analytical Methods for Characterization and Quantification of Butylphthalide Metabolite M5 2

Advanced Chromatographic Techniques for Separation

Chromatographic separation is a critical preliminary step in the analysis of M5-2 from complex biological samples such as plasma and urine. researchgate.net This process isolates the analyte from the parent compound, other metabolites, and endogenous matrix components, thereby preventing interference and ensuring accurate measurement.

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that utilizes columns with sub-2 µm particles to achieve superior speed, resolution, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). UPLC systems are frequently coupled with mass spectrometry for the analysis of NBP and its metabolites. nih.govresearchgate.net

For instance, a UPLC system equipped with an ACQUITY BEH C18 column (2.1 × 50 mm, 1.7 μm) has been successfully used for the separation of NBP and its hydroxylated metabolites. nih.gov The mobile phase typically consists of an aqueous component, often with a formic acid modifier to improve ionization, and an organic solvent like acetonitrile. nih.gov A gradient elution program allows for the effective separation of compounds with varying polarities within a short analysis time. nih.gov The high resolution offered by UPLC is crucial for separating isomeric metabolites, ensuring that each compound is accurately quantified without interference from others. researchgate.net

Table 1: Example of UPLC Conditions for NBP Metabolite Analysis
ParameterConditionReference
Column ACQUITY BEH C18 (2.1 × 50 mm, 1.7 μm) nih.gov
Mobile Phase A Water with 0.1% formic acid nih.gov
Mobile Phase B Acetonitrile with 0.1% formic acid nih.gov
Flow Rate 0.3 mL/min nih.gov
Elution Mode Gradient nih.gov

Other Relevant Chromatographic Approaches (e.g., Liquid Chromatography)

Beyond UPLC, various liquid chromatography (LC) methods are employed for the analysis of M5-2. nih.govrsc.org A common sample preparation technique involves protein precipitation with an organic solvent like methanol, which effectively removes the majority of proteins from plasma samples that could interfere with the analysis. nih.gov

A key challenge in the chromatography of NBP metabolites is the separation of isomers, such as 3-hydroxy-NBP (M3-1) and 10-hydroxy-NBP (M3-2). nih.gov To achieve baseline separation of these isomers along with M5-2 and the parent drug, specific gradient elution programs using mobile phases composed of methanol, acetonitrile, and an ammonium (B1175870) acetate (B1210297) buffer are often developed. nih.gov The choice of column, typically a C18 stationary phase, and the precise gradient profile are optimized to resolve all analytes of interest. nih.govnih.gov These methods are essential for pharmacokinetic studies where simultaneous quantification of the parent drug and multiple metabolites is required. nih.gov

Table 2: General LC Methodologies for NBP and Metabolites
ParameterDescriptionReference
Sample Preparation Methanol-induced protein precipitation for plasma samples nih.gov
Mobile Phase Gradient elution with methanol-acetonitrile-5 mM ammonium acetate researchgate.netnih.gov
Objective Simultaneous determination of NBP and its major metabolites (M2, M3-1, M3-2, M5-2) nih.gov
Detection Coupled with tandem mass spectrometry (MS/MS) nih.govrsc.org

Mass Spectrometric Analysis for Identification and Quantification

Mass spectrometry (MS) is the definitive technique for the identification and quantification of M5-2, offering high specificity and sensitivity. It is typically coupled with a liquid chromatography system (LC-MS).

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), particularly using technologies like Quadrupole Time-of-Flight (Q-TOF), is instrumental in the initial identification of metabolites. researchgate.netnih.gov HRMS provides highly accurate mass measurements, which allow for the determination of the elemental composition of an unknown metabolite. nih.gov This capability is crucial in distinguishing between compounds that may have the same nominal mass but different elemental formulas. In the context of NBP metabolism studies, HRMS is used to profile and identify novel metabolites in plasma and urine by comparing the accurate masses of detected ions against theoretical values of potential biotransformation products. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantitative Analysis

Tandem Mass Spectrometry (MS/MS) is the gold standard for both structural confirmation and quantification of M5-2. nih.govrsc.org In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion of M5-2) is selected and fragmented, and the resulting product ions are detected. This fragmentation pattern serves as a structural fingerprint, providing a high degree of confidence in the compound's identification. nih.govnih.gov

For quantitative analysis, a technique called Multiple Reaction Monitoring (MRM) or Selective Reaction Monitoring (SRM) is commonly used. nih.gov This involves monitoring a specific precursor-to-product ion transition for the analyte. nih.gov This highly selective method minimizes background noise and matrix effects, leading to excellent sensitivity and accuracy. nih.gov Analytical methods for M5-2 often utilize an electrospray ionization (ESI) source, and due to its acidic nature, M5-2 is typically monitored in negative ESI mode for enhanced sensitivity. researchgate.netnih.gov The linearity of these methods has been established over concentration ranges suitable for pharmacokinetic studies, with lower limits of quantitation often reaching low ng/mL levels. nih.gov

Fragmentation Profiles and Diagnostic Ions of Butylphthalide Metabolite M5-2

The fragmentation of M5-2 in an MS/MS experiment provides characteristic product ions that are used for its specific detection. The deprotonated molecule [M-H]⁻ serves as the precursor ion. For M5-2 (NBP-11-oic acid), the precursor ion is m/z 219. researchgate.net A common transition monitored for quantification is from the precursor ion m/z 219 to a product ion of m/z 175. researchgate.net

The fragmentation pathways of phthalate-related structures have been studied to identify diagnostic ions. nih.govnih.gov While M5-2 is a metabolite of butylphthalide, its structure contains a phthalide (B148349) core. General fragmentation of phthalate (B1215562) structures often yields a deprotonated benzoate (B1203000) ion at m/z 121.0295 and a deprotonated o-phthalic anhydride (B1165640) ion at m/z 147.0088. nih.govnih.gov Phthalate carboxylate metabolites can also produce an ion at m/z 165.0193. nih.govnih.gov Understanding these general fragmentation patterns aids in the structural confirmation of M5-2 and helps differentiate it from other related metabolites. nih.gov

Table 3: Mass Spectrometric Parameters for M5-2 Analysis
ParameterValueReference
Ionization Mode Electrospray Ionization (ESI), Negative Mode researchgate.netnih.gov
Precursor Ion [M-H]⁻ m/z 219 researchgate.net
Product Ion m/z 175 researchgate.net
MRM Transition m/z 219 → 175 researchgate.net

Bioanalytical Method Development and Validation for this compound

Considerations for Biological Matrix Samples (Plasma, Urine)

The nature of the biological matrix presents a significant challenge in the quantification of M5-2 due to the presence of endogenous components that can interfere with the analysis. Both plasma and urine are key matrices for studying the pharmacokinetics of NBP, as M5-2 is a major circulating metabolite and a primary component recovered in urine. nih.govresearchgate.net

Plasma: For plasma samples, sample preparation is a critical step to remove proteins and other interfering substances. nih.gov A common and effective technique used for M5-2 analysis is protein precipitation, often induced by methanol. nih.gov Following precipitation, the supernatant can be directly injected into the LC-MS/MS system or undergo further extraction steps. onlinepharmacytech.infonih.gov To improve sensitivity and specificity, different ionization modes may be employed. For instance, M5-2 has been monitored in negative electrospray ionization (ESI) mode, while its parent drug and other metabolites are monitored in positive ESI mode within the same analytical run. nih.gov

Urine: Urine is a less complex matrix than plasma but still requires appropriate sample preparation to ensure reproducibility. rsc.org As a significant portion of an NBP dose is recovered in urine as M5-2 and its glucuronide conjugates, urine analysis is vital for understanding the excretion pathways. nih.govresearchgate.net The concentrations of M5-2 in human urine have been determined using Ultra Performance Liquid Chromatography (UPLC) with UV detection. researchgate.net

The table below summarizes key parameters of a validated LC-MS/MS method for M5-2 in human plasma. nih.govresearchgate.net

ParameterValue for M5-2
Analytical MethodLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Biological MatrixHuman Plasma
Sample PreparationMethanol-induced protein precipitation
Ionization ModeNegative Electrospray Ionization (ESI)
Linear Range3.00 - 2400 ng/mL
Lower Limit of Quantitation (LLOQ)3.00 ng/mL
Intra-day Accuracy and PrecisionWithin ±15%
Inter-day Accuracy and PrecisionWithin ±15%

Quality Control and Reference Standard Preparation (e.g., Microbial Biotransformation by Cunninghamella blakesleana)

Quality Control (QC): The use of quality control samples is essential during method validation and routine sample analysis to ensure the reliability of the results. nih.gov QC samples are typically prepared by spiking a known concentration of the analyte into the same biological matrix as the study samples (e.g., plasma). nih.gov These samples are analyzed alongside calibration standards and unknown samples to monitor the accuracy and precision of the method. nih.gov For M5-2 analysis, QC samples are prepared at low, medium, and high concentrations to cover the range of the calibration curve. nih.gov

Reference Standard Preparation: The availability of pure reference standards for metabolites is often a limiting factor in bioanalytical method development. nih.gov Chemical synthesis can be complex and time-consuming. A practical alternative for producing reference standards of drug metabolites is microbial biotransformation. nih.gov This technique utilizes microorganisms to perform specific enzymatic reactions, mimicking mammalian metabolism. nih.govsemanticscholar.org

For M5-2 and other major metabolites of NBP, the filamentous fungus Cunninghamella blakesleana has been successfully used for their preparation. nih.govresearchgate.net This method provides a reliable source of the reference standards necessary for creating calibration curves and quality control samples. nih.gov The use of microorganisms like Cunninghamella species is a well-established strategy for generating mammalian metabolites of various drugs. nih.govresearchgate.netresearchgate.net

Comparative Analytical Approaches Across Research Laboratories

Ensuring comparability of results across different research laboratories is a significant challenge in bioanalytical science. nih.gov This diversity arises from variations in available instrumentation, analytical software, and specific laboratory protocols for sample preparation and analysis. nih.gov While no formal inter-laboratory comparison studies for M5-2 have been published, the principles of quality assurance and quality control (QA/QC) are paramount for achieving reproducible data. mdc-berlin.de

To mitigate inter-laboratory variability, the following approaches are crucial:

Use of Certified Reference Materials (CRMs): The use of a common, well-characterized reference standard, such as one produced by a validated method like microbial biotransformation, is fundamental. nih.govnih.gov

Standardized Protocols: Adherence to detailed and standardized analytical procedures, including sample collection, storage, and preparation steps, can minimize variations. rsc.org

Cross-Validation: When different methods are used in different laboratories, cross-validation studies should be performed to demonstrate that the results are comparable. This involves analyzing the same set of QC samples in each laboratory and comparing the outcomes.

Internal Standards: The consistent use of appropriate internal standards, such as the deuterated M5-2 mentioned in validated methods, is critical for correcting variations in extraction efficiency and instrument response between laboratories. nih.govmdc-berlin.de

The development of robust, validated analytical methods, coupled with rigorous quality control and the use of high-purity reference standards, is essential for the accurate quantification of this compound in biological matrices, thereby enabling reliable cross-study and inter-laboratory comparisons.

Pharmacokinetic Profile and Systemic Disposition of Butylphthalide Metabolite M5 2

Relative Circulating Concentrations and Exposure (AUC) of Butylphthalide Metabolite M5-2

Following oral administration of 3-n-butylphthalide (NBP), the parent compound undergoes rapid and extensive metabolism. nih.govresearchgate.net This results in circulating concentrations of its metabolites that are substantially higher than those of NBP itself. This compound has been identified as one of the major circulating metabolites in human plasma. nih.govresearchgate.net

Studies investigating the pharmacokinetics of NBP have demonstrated that the systemic exposure to M5-2, as measured by the area under the plasma concentration-time curve (AUC), is significantly greater than that of the parent drug. Research indicates that the AUC value for M5-2 is approximately 4.1-fold higher than that of NBP following a single oral dose. nih.govresearchgate.net This highlights the substantial presence of M5-2 in the systemic circulation relative to the administered compound. M5-2 is one of several major metabolites, including 10-Keto-NBP (M2), 3-hydroxy-NBP (M3-1), and 10-hydroxy-NBP (M3-2), all of which exhibit higher AUC values than NBP. nih.govresearchgate.net

Table 1: Relative Exposure (AUC) of NBP and its Major Metabolites

Compound Relative AUC (Fold-increase compared to NBP)
NBP 1.0
10-Keto-NBP (M2) 1.6
3-hydroxy-NBP (M3-1) 2.9
NBP-11-oic acid (M5-2) 4.1

This table illustrates the comparative systemic exposure of NBP and its primary metabolites, with data derived from human pharmacokinetic studies. nih.govresearchgate.net

Excretion Pathways and Mass Balance of this compound and its Conjugates (e.g., Renal Excretion)

The elimination of this compound from the body occurs predominantly through renal excretion. nih.gov Mass balance studies in humans have shown that a significant portion of an orally administered NBP dose is recovered in the urine. Approximately 81.6% of the dose is excreted via the kidneys, primarily in the form of metabolites. nih.govresearchgate.net

This compound is a principal component of the urinary metabolites. researchgate.net It is excreted both in its primary form and as glucuronide conjugates. nih.govresearchgate.net The conjugation with glucuronic acid is a common metabolic pathway that increases the water solubility of compounds, facilitating their renal clearance. Therefore, the primary excretion pathway for M5-2 involves its elimination, along with its conjugates, into the urine. nih.gov

Studies in rats provide further insight into the mass balance, showing that after an oral dose of [14C]-labeled NBP, 85.12% of the radioactivity was recovered in the urine and 14.73% in the feces over 168 hours. nih.gov This confirms that renal excretion is the main route of elimination for NBP-related compounds. nih.gov

Contribution of this compound to the Overall Pharmacokinetic Behavior of NBP

The rapid formation of M5-2 and other major metabolites means that after absorption, the body is predominantly exposed to these metabolic products. nih.govnih.gov Consequently, the distribution and elimination phases of NBP's pharmacokinetic profile are heavily influenced by the characteristics of its metabolites, particularly M5-2. The efficient conversion of NBP to metabolites like M5-2, which are then cleared renally, is a defining feature of the drug's disposition. nih.gov

Future Research Trajectories for Butylphthalide Metabolite M5 2

Comprehensive Elucidation of Butylphthalide Metabolite M5-2’s Potential Endogenous Biological Roles

A significant gap in the current understanding of NBP pharmacology is the biological activity profile of its metabolites. While the parent drug, NBP, has been investigated for its neuroprotective effects, the pharmacological actions of its metabolites, including M5-2, are unknown. nih.govfrontiersin.orgnih.gov Future research should, therefore, be directed towards a comprehensive investigation of whether M5-2 possesses any intrinsic biological activity.

Advanced Mechanistic Studies on the Regulatory Control of M5-2 Formation and Degradation

The formation of M5-2 from NBP is a multi-step enzymatic process. The principal metabolic pathway involves hydroxylation of the n-butyl side chain, followed by oxidation. researchgate.netnih.gov While the enzymes involved have been identified, the regulatory mechanisms governing this pathway are not well understood.

StepPrecursorProductKey Enzymes
13-n-Butylphthalide (NBP)11-hydroxy-NBPCytochrome P450 (CYP) isoforms (CYP3A4, CYP2E1, CYP1A2)
211-hydroxy-NBPNBP-11-oic acid (M5-2)Alcohol dehydrogenase, Aldehyde dehydrogenase

Exploration of this compound as a Biomarker for NBP Exposure or Response

Given that M5-2 is a major circulating metabolite of NBP and is excreted in significant amounts in the urine, it holds considerable promise as a biomarker. researchgate.netnih.gov Approximately 81.6% of an administered NBP dose is recovered in the urine, primarily as M5-2 and its glucuronide conjugates. researchgate.netnih.gov This suggests that urinary or plasma levels of M5-2 could serve as a reliable indicator of patient exposure to and compliance with NBP therapy.

Future studies should aim to formally validate M5-2 as a biomarker of NBP exposure. This would involve correlating the concentration of M5-2 in accessible biological fluids, such as plasma or urine, with the administered dose of NBP. Furthermore, it would be valuable to explore whether M5-2 levels correlate with the therapeutic response to NBP. Such a correlation would elevate M5-2 from a simple exposure biomarker to a more informative biomarker of drug response, potentially allowing for personalized dosing strategies.

Development of Novel Research Tools and Methodologies for this compound Investigations

To facilitate the aforementioned research trajectories, the development of more specific and sensitive tools for the study of M5-2 is essential. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous quantification of NBP and its major metabolites, including M5-2, in human plasma have been established, more accessible and high-throughput methods would be beneficial. researchgate.net

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